molecular formula C15H13N3O B1612405 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline CAS No. 915922-80-4

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline

Cat. No. B1612405
CAS RN: 915922-80-4
M. Wt: 251.28 g/mol
InChI Key: QVFRUVSZEAHUBQ-UHFFFAOYSA-N
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Description

“4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” is a chemical compound with the molecular formula C15H13N3O. It has a molecular weight of 251.29 . This compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” consists of a five-membered heterocyclic ring system with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .


Physical And Chemical Properties Analysis

“4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” is a solid at room temperature . It has a molecular weight of 251.29 .

Scientific Research Applications

Anti-Infective Agents

The 1,2,4-oxadiazole moiety, which is part of the compound’s structure, has been extensively studied for its anti-infective properties. Researchers have synthesized various derivatives with substitutions on the oxadiazole ring to explore their microbial activity. These compounds have shown promising results as anti-bacterial, anti-viral, and anti-leishmanial agents . The specific structure of “4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” could potentially be modified to enhance its activity against resistant strains of microorganisms.

Anti-Inflammatory Activity

Compounds containing the 1,2,4-oxadiazole scaffold have also demonstrated potent anti-inflammatory activity. Substituents on the phenyl ring, such as chloro groups, have been found to significantly impact the compound’s efficacy in reducing inflammation . This suggests that the methylphenyl group in the compound could be explored for its anti-inflammatory potential in scientific research.

Cancer Research

The 1,2,4-oxadiazole derivatives have been synthesized as analogs of known cancer therapeutics, such as Tamoxifen. These analogs have been evaluated for their biological potential and ability to induce apoptosis in vitro against cancer cell lines like MCF-7 . The compound “4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” could be investigated for similar applications in cancer research, particularly in hormone-responsive cancers.

Drug Discovery

The versatility of the 1,2,4-oxadiazole ring makes it a valuable scaffold in drug discovery. Its ability to act as a hydrogen bond acceptor due to the electronegativities of nitrogen and oxygen atoms makes it an interesting target for the development of new chemical entities with potential therapeutic applications . The compound could serve as a starting point for the synthesis of novel drugs.

Material Science

Oxadiazole derivatives have been explored for their applications in material science, particularly in the development of dye-sensitized solar cells and organic light-emitting diodes (OLEDs). The electronic properties of these compounds make them suitable for use in electronic devices. The specific electronic attributes of “4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” could be harnessed for advanced material applications.

Synthesis of Amino Alcohols

The compound has potential use in the synthesis of amino alcohols, which are valuable intermediates in organic synthesis and pharmaceuticals . The presence of the aniline group allows for further functionalization, which could lead to the development of new synthetic routes for amino alcohol derivatives.

Future Directions

The future directions for “4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” and similar compounds could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand for new hybrid drugs acting against resistant microorganisms .

Mechanism of Action

Target of Action

It’s known that 1,2,4-oxadiazoles, a key structural component of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of these activities are diverse and depend on the exact structure of the compound.

Mode of Action

Compounds with the 1,2,4-oxadiazole moiety are known to interact with their targets through various mechanisms, including energy transfer, charge transfer, molecular re-arrangement, excited state reactions, and diffusion .

Biochemical Pathways

Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.

Result of Action

Based on the known anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound may inhibit the growth of infectious agents or destroy them, leading to the alleviation of the infection.

Action Environment

Factors such as temperature, viscosity, and solvent polarity are known to affect the fluorescence quenching mechanisms of similar compounds .

properties

IUPAC Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-2-4-11(5-3-10)14-17-15(19-18-14)12-6-8-13(16)9-7-12/h2-9H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFRUVSZEAHUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589718
Record name 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline

CAS RN

915922-80-4
Record name 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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